molecular formula C25H28N4O5S2 B2551551 (Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 851716-98-8

(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2551551
CAS No.: 851716-98-8
M. Wt: 528.64
InChI Key: AKQCEHGCCBLBJR-QPLCGJKRSA-N
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Description

(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C25H28N4O5S2 and its molecular weight is 528.64. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Docking

The research on compounds structurally related to (Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate focuses on their synthesis and potential as biologically active molecules. For instance, a series of iminothiazolidin-4-one acetate derivatives, sharing a similar structural motif, were synthesized and evaluated as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), highlighting their potential in treating diabetic complications through the inhibition of aldose reductase (Sher Ali et al., 2012).

Antimicrobial Activities

Further exploration into the chemical space surrounding thiazole derivatives unveiled their capacity to act against microbial threats. A study by Wagnat W. Wardkhan et al. (2008) synthesized derivatives for antimicrobial activity testing against various bacterial and fungal strains, suggesting the broad-spectrum potential of such compounds in combating microbial infections (Wardkhan et al., 2008).

Synthetic Methodologies

Research also extends into the development of novel synthetic methodologies for constructing complex thiazole frameworks. The study by H. M. Mohamed (2014) outlines an efficient synthetic route for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives, showcasing the versatility and applicability of thiazole cores in synthesizing biologically relevant molecules (Mohamed, 2014).

Catalysis

In the realm of catalysis, the incorporation of thiazole derivatives into zeolite frameworks has been investigated for their utility in oxidation reactions. M. Ghorbanloo and Ali Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand within zeolite Y, demonstrating an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Anticancer Potentials

The potential anticancer applications of thiazole-containing compounds have also been a focus. Research by Y. Mabkhot et al. (2019) on (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate revealed moderate cytotoxic activity against cancer cells, highlighting the promise of thiazolidinone derivatives in cancer therapy (Mabkhot et al., 2019).

Properties

IUPAC Name

methyl 2-[6-methoxy-2-[2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S2/c1-33-19-8-9-20-21(14-19)36-25(29(20)15-24(32)34-2)26-22(30)16-35-17-23(31)28-12-10-27(11-13-28)18-6-4-3-5-7-18/h3-9,14H,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQCEHGCCBLBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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